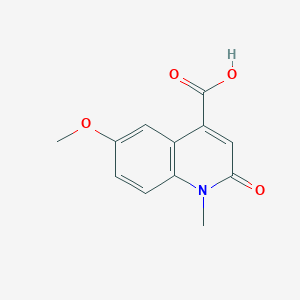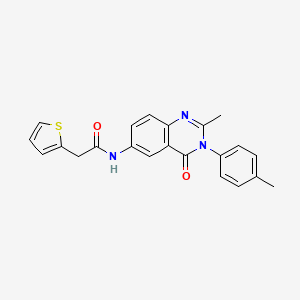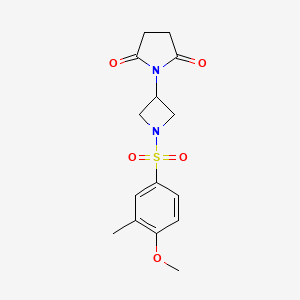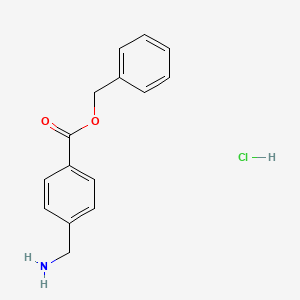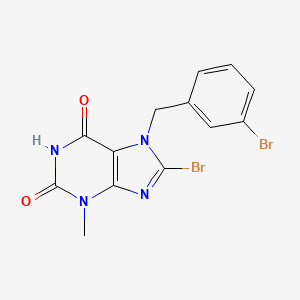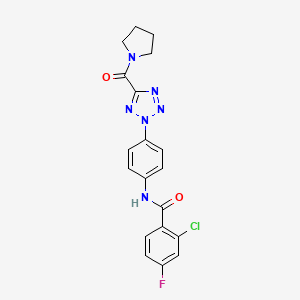
2-chloro-4-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide is an interesting organic compound that has gained attention in various scientific fields. It features a complex structure composed of chloro, fluoro, pyrrolidine, and tetrazole moieties, making it versatile in a range of reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide typically involves several key steps. Initially, a precursor, such as 2-chloro-4-fluorobenzoic acid, undergoes a series of functional group transformations. The introduction of the tetrazole ring is often achieved through the [2+3] cycloaddition reaction of an azide with a nitrile derivative. Pyrrolidine-1-carbonyl is then introduced via an amide coupling reaction.
Industrial Production Methods: On an industrial scale, the production is optimized for efficiency and yield. This may involve the use of continuous flow reactors for better control over reaction conditions, enhancing product purity and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: The compound undergoes various chemical reactions, including:
Substitution reactions: Halogen atoms in the aromatic rings are prone to nucleophilic substitution.
Oxidation and Reduction: The pyrrolidine and benzamide moieties can participate in redox reactions under suitable conditions.
Cyclization reactions: The tetrazole ring allows for potential cycloaddition reactions.
Common Reagents and Conditions:
Nucleophiles like alkoxides for substitution reactions.
Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride for redox reactions.
Solvents such as acetonitrile and catalysts like palladium for cyclization reactions.
Major Products: The reactions generally yield derivatives with modifications on the aromatic rings or the tetrazole moiety, producing a wide array of functionalized benzamides and related compounds.
Aplicaciones Científicas De Investigación
2-chloro-4-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide finds applications across various domains:
Chemistry: Used in synthesis pathways as an intermediate for more complex molecules.
Biology: Potentially involved in studies related to enzyme inhibition or receptor binding due to its multifaceted structure.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Serves as a precursor in the synthesis of dyes, polymers, and agrochemicals.
Mecanismo De Acción
Comparison with Other Compounds: 2-chloro-4-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide can be compared to other similar compounds such as:
2-chloro-4-fluoro-N-phenylbenzamide: : Lacks the tetrazole and pyrrolidine moieties, resulting in different reactivity and biological properties.
N-(4-(2H-tetrazol-2-yl)phenyl)benzamide: : Similar in structure but lacks the chloro and fluoro groups, affecting its chemical behavior and applications.
Comparación Con Compuestos Similares
2-chloro-N-(4-(2H-tetrazol-2-yl)phenyl)benzamide
4-fluoro-N-(4-(2H-tetrazol-2-yl)phenyl)benzamide
Pyrrolidine-1-carbonyl derivatives of benzamides
That’s a detailed dive into your requested compound—an interesting piece of chemistry, I’d say.
Propiedades
IUPAC Name |
2-chloro-4-fluoro-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN6O2/c20-16-11-12(21)3-8-15(16)18(28)22-13-4-6-14(7-5-13)27-24-17(23-25-27)19(29)26-9-1-2-10-26/h3-8,11H,1-2,9-10H2,(H,22,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVRTWDHTKGJLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 3-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2405965.png)
![2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2405966.png)
![Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B2405967.png)
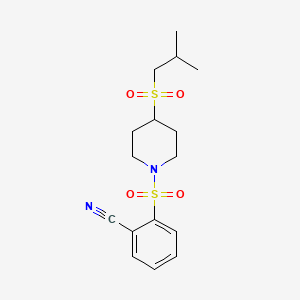
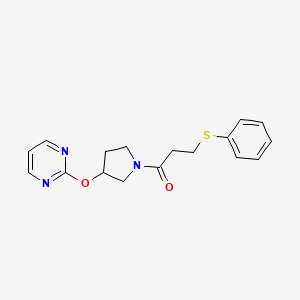
![[4-(piperidylsulfonyl)phenyl]-N-(2,6,8-trimethyl(4-quinolyl))carboxamide](/img/structure/B2405970.png)
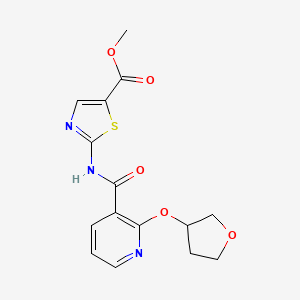
![4,5-Dimethyl-2-[(oxan-3-yl)methoxy]-1,3-thiazole](/img/structure/B2405976.png)
![Methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2405977.png)
